molecular formula C13H16O2 B11716700 Methyl 3-(2-Allylphenyl)propanoate

Methyl 3-(2-Allylphenyl)propanoate

Cat. No.: B11716700
M. Wt: 204.26 g/mol
InChI Key: UVUFTILVOHEPKX-UHFFFAOYSA-N
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Description

Methyl 3-(2-Allylphenyl)propanoate is an ester derivative of phenylpropanoic acid, characterized by an allyl substituent at the ortho position of the phenyl ring and a methyl ester group at the terminal carboxylic acid. For example, methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate, a related phenylpropanoic acid derivative, was isolated from Ficus stenophylla roots and identified as a new natural product . Such compounds often serve as intermediates in pharmaceutical synthesis or as bioactive agents.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 3-(2-prop-2-enylphenyl)propanoate

InChI

InChI=1S/C13H16O2/c1-3-6-11-7-4-5-8-12(11)9-10-13(14)15-2/h3-5,7-8H,1,6,9-10H2,2H3

InChI Key

UVUFTILVOHEPKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=CC=C1CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-Allylphenyl)propanoate typically involves the esterification of 3-(2-allylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-Allylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Nucleophiles such as sodium azide (NaN3) for substitution reactions.

Major Products Formed:

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(2-Allylphenyl)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It can also serve as a substrate for investigating the activity of esterases and other related enzymes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of pharmacologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Allylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 3-(2-Allylphenyl)propanoate, highlighting differences in substituents, synthesis methods, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate 6-hydroxy-4-methoxybenzofuran moiety C₁₄H₁₆O₆ Natural product isolated from Ficus stenophylla; novel phenylpropanoic acid derivative
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate 2-phenylindole and acetamido groups C₂₁H₂₀N₂O₃ Synthesized via Pd-catalyzed C–H arylation; used in chiral resolution studies
3-(2-Methoxyphenyl)propanoic acid 2-methoxy substituent C₁₀H₁₂O₃ Commercial reagent (mp 85–89°C); precursor for esterification or functionalization reactions
3-(Allylsulfonio)propanoates (e.g., DAllSP) Allylsulfonio group C₉H₁₄O₂S⁺ Degraded by marine bacteria to garlic-like volatiles; model for sulfur metabolism studies
Methyl 3-[(2-isocyanatophenyl)amino]propanoate 2-isocyanatophenylamino group C₁₁H₁₂N₂O₃ Synthetic intermediate for urea/thiourea derivatives; high yields (79–86%) in optimized routes

Key Structural and Functional Differences

Sulfur-containing analogs (e.g., 3-(allylsulfonio)propanoates) exhibit distinct degradation pathways, producing volatile sulfur compounds (e.g., diallyl sulfide) via bacterial lyase activity .

Synthetic Accessibility: this compound likely requires allylation at the ortho position, which may involve directed C–H activation or Friedel-Crafts alkylation. In contrast, methyl indole-containing analogs (e.g., compound 3a in ) are synthesized via Pd-catalyzed arylation, achieving quantitative yields under mild conditions.

Applications: Natural derivatives (e.g., methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate) are explored for phytochemical or pharmacological activity . Synthetic esters with isocyanate or sulfonio groups serve as intermediates in drug discovery or materials science .

Physical and Spectral Data

  • This compound: Predicted logP ~2.5 (moderate lipophilicity); expected NMR signals: δ 5.8–5.2 (allyl protons), δ 3.6 (ester OCH₃), and aromatic protons at δ 7.2–7.4.
  • Comparison: 3-(2-Methoxyphenyl)propanoic acid: Sharp melting point (85–89°C) due to crystalline packing . Methyl (2S)-2-acetamido-3-(2-phenylindol-3-yl)propanoate: Melting point 82–83°C; confirmed by chiral HPLC and X-ray crystallography .

Biological Activity

Methyl 3-(2-Allylphenyl)propanoate is an organic compound notable for its unique structure and potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an allyl group attached to a phenyl ring, which contributes to its distinct reactivity. The presence of the ester functional group allows for various chemical transformations, making it a versatile compound in organic synthesis.

The biological activity of this compound primarily involves:

  • Hydrolysis : The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may engage in various biochemical pathways.
  • Metabolic Transformations : The allyl group can undergo metabolic changes, forming reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.

Enzyme Interactions

This compound can serve as a substrate for various enzymes, particularly esterases. Its interactions with these enzymes can provide insights into metabolic pathways and the compound's biological effects. Studies on related esters have demonstrated that they can modulate enzyme activity, influencing processes such as lipid metabolism and detoxification.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Study on Allyl Isothiocyanate : Research showed that AITC increased neutrophil counts and affected various enzyme activities in model organisms, indicating a potential immunomodulatory effect .
  • Antiproliferative Activity : Compounds similar to this compound have been evaluated for their antiproliferative effects against cancer cell lines. Some analogs demonstrated significant cytotoxicity, suggesting that structural modifications might enhance or alter biological activity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
Methyl 3-(4-Hydroxyphenyl)propanoateAntioxidant propertiesHydroxy group enhances reactivity
Allyl IsothiocyanateAnticancer activityInduces apoptosis in cancer cells
Methyl 3-(1H-Pyrrol-2-yl)propanoateAntimicrobial effectsContains a pyrrole ring

This compound stands out due to its unique allyl substitution, which may influence its reactivity and biological interactions compared to other compounds.

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